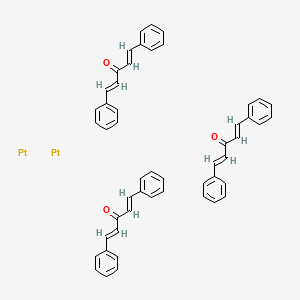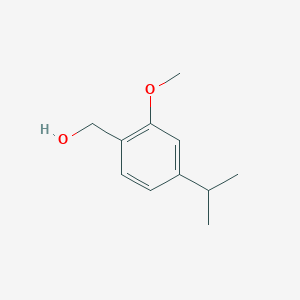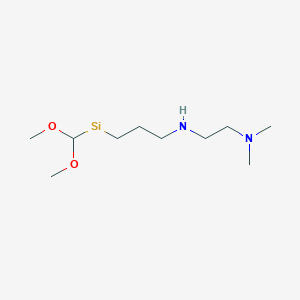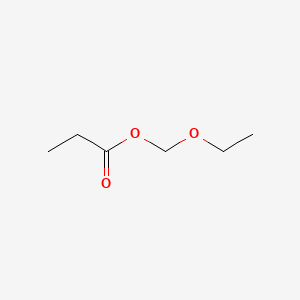
Pt2(dba)3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(dibenzylideneacetone)dipalladium(0), commonly referred to as Pt2(dba)3, is an organopalladium compound. It is a complex of palladium(0) with dibenzylideneacetone (dba). This compound is known for its dark-purple to brown solid form and is moderately soluble in organic solvents . It was first discovered by Japanese chemist Y. Takahashi in 1970[2][2].
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pt2(dba)3 typically involves the reaction of palladium(II) acetate with dibenzylideneacetone in a suitable solvent. One common method includes dissolving palladium(II) acetate in dichloromethane and dibenzylideneacetone in a mixture of anhydrous ethanol and toluene. The solutions are then combined and passed through a redox resin-filled reactor at 100°C. The product is crystallized using cold water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is typically analyzed for elemental composition to confirm its purity, which is usually above 99% .
Analyse Des Réactions Chimiques
Types of Reactions
Pt2(dba)3 undergoes various types of reactions, including:
Oxidation: Reacts with hydrogen or carbon monoxide to form palladium black and other organic products.
Substitution: Reacts with ligands such as triphenylphosphine to form new palladium complexes[][2].
Common Reagents and Conditions
Oxidation: Hydrogen gas or carbon monoxide in methanol solution.
Substitution: Triphenylphosphine in benzene solution[][2].
Major Products
Oxidation: Palladium black, dibenzylideneacetone derivatives.
Substitution: Tetrakis(triphenylphosphine)palladium(0) and dibenzylideneacetone[][2].
Applications De Recherche Scientifique
Pt2(dba)3 is widely used in scientific research due to its role as a soluble source of palladium(0). Its applications include:
Chemistry: Catalysis in coupling reactions such as Suzuki, Negishi, and Heck reactions.
Biology: Studies on palladium’s interaction with biological molecules.
Medicine: Research on palladium-based drugs and their mechanisms.
Industry: Catalysis in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
Pt2(dba)3 acts as a catalyst by providing a source of palladium(0), which can undergo oxidative addition to form palladium(II) intermediates. These intermediates participate in various catalytic cycles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets include organic halides and boronic acids, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Another palladium(0) complex used in similar catalytic applications.
Palladium(II) acetate: A precursor to palladium(0) complexes and used in various catalytic reactions.
Uniqueness
Pt2(dba)3 is unique due to its stability and solubility in organic solvents, making it a versatile catalyst in organic synthesis. Its ability to form palladium(0) species in situ provides high catalytic activity in coupling reactions .
Propriétés
Formule moléculaire |
C51H42O3Pt2 |
|---|---|
Poids moléculaire |
1093.0 g/mol |
Nom IUPAC |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum |
InChI |
InChI=1S/3C17H14O.2Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;;/b3*13-11+,14-12+;; |
Clé InChI |
TZSNBHPFGNSWPO-WVCUSYJESA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt].[Pt] |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
![4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile](/img/structure/B12092533.png)


![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12092553.png)
![8-(2-aminoethylamino)-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12092555.png)
![2-Chloro-4-[(pentan-3-yl)amino]benzonitrile](/img/structure/B12092575.png)



